molecular formula C8H8ClNO2 B8245859 2-chloro-1,3-dimethyl-4-nitrobenzene

2-chloro-1,3-dimethyl-4-nitrobenzene

Cat. No.: B8245859
M. Wt: 185.61 g/mol
InChI Key: PENAZECQLVPOLV-UHFFFAOYSA-N
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Description

2-chloro-1,3-dimethyl-4-nitrobenzene is an aromatic compound with the molecular formula C8H8ClNO2 It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, two methyl groups, and a nitro group

Preparation Methods

The synthesis of 2-chloro-1,3-dimethyl-4-nitrobenzene typically involves the nitration of 2-Chloro-1,3-dimethyl-benzene. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group into the aromatic ring. The reaction conditions must be carefully controlled to ensure the selective nitration at the desired position on the benzene ring.

Industrial production methods for this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

2-chloro-1,3-dimethyl-4-nitrobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium amide.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride in hydrochloric acid.

    Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate or chromic acid.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 2-Chloro-1,3-dimethyl-4-amino-benzene.

Scientific Research Applications

2-chloro-1,3-dimethyl-4-nitrobenzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding due to its aromatic structure and functional groups.

    Medicine: Research into potential therapeutic applications, such as the development of new drugs, may involve this compound.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-1,3-dimethyl-4-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the chlorine atom and methyl groups can influence the compound’s reactivity and binding affinity. The specific pathways and molecular targets depend on the context of its use, such as enzyme inhibition or chemical synthesis.

Comparison with Similar Compounds

Similar compounds to 2-chloro-1,3-dimethyl-4-nitrobenzene include:

    2-Chloro-1,4-dimethyl-benzene: Lacks the nitro group, making it less reactive in redox reactions.

    2-Chloro-1,3-dimethyl-benzene: Lacks the nitro group, similar to the previous compound but with different substitution patterns.

    2-Chloro-1,3-dimethyl-4-amino-benzene: The amino group replaces the nitro group, altering its chemical properties and reactivity.

Properties

IUPAC Name

2-chloro-1,3-dimethyl-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-5-3-4-7(10(11)12)6(2)8(5)9/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PENAZECQLVPOLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)[N+](=O)[O-])C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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